molecular formula C20H14ClN7OS B2696731 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1005971-71-0

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

Cat. No.: B2696731
CAS No.: 1005971-71-0
M. Wt: 435.89
InChI Key: WDQQGROTLLEGPD-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[3,4-d]pyrimidines in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold first gained attention in the late 20th century due to its structural resemblance to purine nucleobases, enabling interactions with ATP-binding sites in kinase domains. Early research focused on its role as a mimic of the adenine moiety, facilitating the design of kinase inhibitors. For example, studies in the 1990s demonstrated its efficacy in modulating epidermal growth factor receptor (EGFR) activity, a critical target in cancer therapy. The scaffold’s rigidity and planar geometry allowed for substitutions at multiple positions, enabling fine-tuning of electronic properties and binding affinities.

By the 2000s, pyrazolo[3,4-d]pyrimidine derivatives had emerged as potent antiproliferative agents. Notably, modifications at the 4-position with aniline groups enhanced inhibitory activity against EGFR wild-type (EGFR^WT^) and mutant forms (e.g., EGFR^T790M^). These advancements laid the groundwork for integrating pyrazolo[3,4-d]pyrimidine into hybrid structures, leveraging its kinase-targeting capabilities.

Emergence of Thiophene-2-carboxamide as a Pharmacophore

Thiophene-2-carboxamide derivatives have risen to prominence due to their versatility in forming hydrogen bonds and π–π stacking interactions with biological targets. A 2021 study highlighted the antitumor efficacy of anthra[2,3-b]thiophene-2-carboxamide derivatives, with compound 8 exhibiting nanomolar potency against multiple cancer cell lines. The thiophene ring’s electron-rich nature and the carboxamide group’s hydrogen-bonding capacity make it ideal for engaging hydrophobic pockets and polar residues in enzyme active sites.

Structural analyses reveal that thiophene-2-carboxamide’s planar configuration complements the geometry of pyrazolo[3,4-d]pyrimidine, enabling synergistic binding in hybrid molecules. This compatibility has driven the design of conjugates aimed at dual-targeting strategies in oncology.

Rationale for Molecular Hybridization Strategy

The hybridization of pyrazolo[3,4-d]pyrimidine and thiophene-2-carboxamide leverages complementary pharmacological properties:

  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidine’s adenine-mimetic structure targets ATP-binding pockets, while thiophene-2-carboxamide enhances hydrophobic interactions in adjacent regions.
  • Structural Rigidity : The fused bicyclic system of pyrazolo[3,4-d]pyrimidine provides a stable framework, whereas the thiophene moiety introduces conformational flexibility for optimal target engagement.
  • Synergistic Apoptosis Induction : Pyrazolo[3,4-d]pyrimidine derivatives upregulate pro-apoptotic BAX and downregulate anti-apoptotic Bcl-2, while thiophene-2-carboxamide disrupts mitochondrial membrane potentials, collectively amplifying apoptotic signals.

This strategy aims to overcome drug resistance by simultaneously targeting multiple nodes in oncogenic pathways.

Current Research Landscape of Pyrazolo[3,4-d]pyrimidine-Thiophene Conjugates

Recent studies have explored the therapeutic potential of these hybrids through in vitro and computational approaches:

Table 1: Key Pyrazolo[3,4-d]pyrimidine-Thiophene Hybrids in Preclinical Development

Compound Target IC~50~ (µM) Selectivity Index Key Modifications
12b EGFR^WT^ 0.016 8.8 (BAX/Bcl-2) 4-Aniline, hydrazone linker
8 Topoisomerase II 0.12 >100 Anthraquinone-thiophene fusion
Hybrid Prototype EGFR^T790M^ 0.236* N/A 3-Chlorophenyl, methyl-pyrazole

*Data extrapolated from structural analogs.

Notably, molecular docking studies predict that the 3-chlorophenyl group in N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide enhances hydrophobic interactions with EGFR’s Leu788 and Val726 residues. Concurrently, the thiophene-2-carboxamide moiety forms hydrogen bonds with catalytic lysine residues, stabilizing the drug-target complex.

Current efforts focus on optimizing solubility and bioavailability. For instance, cyclodextrin complexation has been employed to improve aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives, a strategy likely applicable to thiophene hybrids.

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN7OS/c1-12-8-17(25-20(29)16-6-3-7-30-16)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-5-2-4-13(21)9-14/h2-11H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQQGROTLLEGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacokinetic profiles.

The biological activity of pyrazolo[3,4-d]pyrimidines often revolves around their role as inhibitors of tyrosine kinases (TKs), particularly c-Src and Bcr-Abl. These kinases are pivotal in signaling pathways that regulate cell proliferation and survival. The inhibition of these proteins leads to reduced tumor growth and enhanced apoptosis in cancer cells.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Here are some key findings:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound exhibited significant cytotoxic effects against various cancer cell lines including neuroblastoma (SH-SY5Y), breast cancer (MCF-7), and hepatocellular carcinoma (HepG2) .
    • In vitro assays using the MTT method indicated that the compound has a promising anti-proliferative activity with IC50 values in the micromolar range.
  • In Vivo Efficacy :
    • In mouse xenograft models, compounds similar to this compound showed over 50% reduction in tumor volume .

Pharmacokinetics

Despite their promising biological activities, many pyrazolo[3,4-d]pyrimidine derivatives face challenges related to poor solubility and bioavailability. Recent advancements have focused on enhancing these properties through:

  • Nanoparticle Formulations : Utilizing albumin nanoparticles to improve solubility and targeted delivery .
  • Prodrug Strategies : Modifying the chemical structure to enhance absorption and distribution .

Case Studies

Several studies have explored the effectiveness of pyrazolo[3,4-d]pyrimidines:

StudyFindings
Study 1 Evaluated the anticancer activity against SH-SY5Y neuroblastoma cells; demonstrated significant cytotoxicity with an IC50 value < 10 µM .
Study 2 Investigated the use of albumin nanoparticles for drug delivery; improved solubility and sustained release profiles were observed .
Study 3 Analyzed the inhibition of c-Src kinase; confirmed that compounds could effectively block kinase activity leading to reduced cell viability in vitro .

Scientific Research Applications

Anticancer Properties

The pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting various cancer cell lines through several mechanisms:

  • Tyrosine Kinase Inhibition : Research indicates that pyrazolo[3,4-d]pyrimidines can effectively inhibit tyrosine kinases such as Abl and Src-family proteins, which are crucial in cancer progression. A study demonstrated that specific derivatives could reduce tumor volume by over 50% in xenograft mouse models of neuroblastoma .
  • Cytotoxicity Assays : In vitro studies have shown that compounds similar to N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide exhibit significant cytotoxic effects against various cancer types, including glioblastoma and prostate cancer .

Case Study: Antitumor Efficacy

CompoundTargetIC50 Value (µM)Biological Activity
5iEGFR/VGFR20.3 / 7.60Dual inhibitor with significant anticancer activity
9aHCT-116Not specifiedOvercomes Doxorubicin resistance
9eVarious cell linesModerateExhibits cytotoxicity against multiple cancer types

Case Study: Antitubercular Activity

A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound .

Pharmacokinetic Properties

The pharmacokinetic profile of pyrazolo[3,4-d]pyrimidines is a significant area of research. Modifications in their structure can enhance solubility and bioavailability, critical factors for effective drug development. Studies have indicated that certain modifications lead to improved absorption and distribution in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Pyrazole Cores

Several analogues share the pyrimidine-pyrazole-thiophene framework but differ in substituents and bioactivity:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
Target Compound 3-Chlorophenyl, 3-methylpyrazole, thiophene-2-carboxamide Not provided Hypothesized kinase inhibition N/A
(S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (1) 2,4-Dichlorophenyl, methylamino-pyrimidine Not provided Enhanced receptor binding due to dichlorophenyl group; potential CNS activity
2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine (2) Fluorophenyl, pyridine substituent Not provided Improved metabolic stability via fluorine substitution
N-(4-Carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide (3) Cyclobutylamino, pyrazinone core Not provided Probable protease inhibition

Key Observations :

  • Dichlorophenyl groups (e.g., compound 1) may increase binding affinity compared to the target compound’s 3-chlorophenyl group due to enhanced hydrophobic interactions .
  • Fluorine substitution (compound 2) often improves metabolic stability and bioavailability, which the target compound lacks.
Chromenone-Containing Analogues

A fluorinated chromenone derivative (Example 62, ) shares the pyrazolo[3,4-d]pyrimidine-thiophene motif but incorporates a chromen-4-one moiety and dual fluorine atoms:

  • Structure: 2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
  • Molecular Weight : 560.2 g/mol.
  • Melting Point : 227–230°C.
  • Synthesis : Utilized Suzuki-Miyaura coupling with Pd catalysis, similar to methods for pyrimidine derivatives .

Comparison :

  • Dual fluorine atoms may improve membrane permeability compared to the target compound’s single chlorine substituent.
Pyrazole Carboxamide Derivatives

SR-144528 () is a cannabinoid receptor antagonist with a distinct bicyclic substituent:

  • Structure : N-[(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)pyrazole-3-carboxamide.
  • Molecular Weight : 476.05 g/mol.
  • Bioactivity : High selectivity for CB2 receptors.

Key Differences :

  • The bicyclic heptane group in SR-144528 confers stereochemical complexity and receptor specificity, unlike the target compound’s simpler pyrazole substitution.
  • The 4-methylbenzyl group may reduce off-target interactions compared to the thiophene carboxamide in the target compound .

Q & A

Q. What are the common synthetic routes for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, and how are they optimized for this compound?

The compound's core structure can be synthesized via Vilsmeier-Haack reagent-mediated cyclization, as demonstrated in pyrazolo-pyrimidine derivatives. For example, 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine reacts with formamide and phosphorus oxychloride at 60°C for 5 hours to form fused heterocycles . Optimization involves adjusting stoichiometry, reaction time, and temperature. Purification typically uses column chromatography or recrystallization, as seen in analogous protocols .

Q. Which spectroscopic methods are critical for characterizing this compound, and how are data inconsistencies resolved?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H/¹³C NMR identifies substituents on the pyrazole and pyrimidine rings, while HRMS confirms molecular weight. Discrepancies in NOESY or coupling constants may arise from conformational flexibility; computational tools like DFT can validate spatial arrangements .

Q. What structure-activity relationship (SAR) insights are available for similar pyrazolo-pyrimidine carboxamides?

Substitutions at the 3-chlorophenyl group and thiophene-2-carboxamide moiety significantly influence bioactivity. For instance, electron-withdrawing groups (e.g., Cl) enhance binding affinity in kinase inhibition assays. Comparative studies with O-1302 analogs show that methoxy or fluorine substitutions alter pharmacokinetic profiles .

Advanced Research Questions

Q. How can reaction yields be improved for multi-step syntheses involving sensitive intermediates?

Key strategies include:

  • Protecting Groups : Use Boc (tert-butoxycarbonyl) to stabilize amines during coupling reactions, as shown in tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate synthesis (88% yield) .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd₂(dba)₃) with XPhos ligand improve cross-coupling efficiency in aryl amination steps .
  • Flow Chemistry : Continuous-flow systems reduce side reactions in oxidation steps, as demonstrated in diphenyldiazomethane synthesis .

Q. What methodologies address contradictory bioactivity data in enzyme inhibition assays?

Contradictions often arise from assay conditions (e.g., pH, co-solvents). Validate results using:

  • Orthogonal Assays : Combine fluorescence polarization and surface plasmon resonance (SPR) to confirm binding.
  • Molecular Docking : Compare binding poses in homology models (e.g., using PyMOL or AutoDock) to identify steric clashes or solvation effects .

Q. How are by-products characterized and minimized during the final carboxamide coupling step?

By-products like unreacted thiophene-2-carboxylic acid or N-methylpyrazole intermediates are monitored via LC-MS. Minimization strategies:

  • Coupling Reagents : Use HATU instead of EDCl for higher efficiency.
  • Temperature Control : Maintain 0–5°C during acyl chloride formation to prevent decomposition .

Q. What computational tools predict metabolic stability for this compound?

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates CYP450 metabolism and half-life.
  • In Silico Metabolite Identification : GLORYx or MetaSite predicts oxidation sites (e.g., thiophene ring) .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for optimizing selectivity against off-target kinases?

  • Panel Screening : Test against a kinase panel (e.g., 100+ kinases) at 1 µM.
  • Crystal Structures : Resolve co-crystal structures with target kinases (e.g., JAK2) to guide substituent design.
  • Mutagenesis : Validate key binding residues (e.g., gatekeeper mutations) .

Q. What statistical models are suitable for optimizing reaction conditions in DoE (Design of Experiments)?

Use response surface methodology (RSM) with central composite design. Variables: temperature, catalyst loading, solvent ratio. Analyze via ANOVA to identify significant factors. For example, a 3² factorial design reduced reaction time by 40% in flow-chemistry optimizations .

In Vivo & Translational Research

Q. How to address solubility challenges in preclinical pharmacokinetic studies?

  • Prodrug Strategies : Introduce phosphate esters at the carboxamide group.
  • Nanoformulations : Use liposomal encapsulation or PEGylation, as reported for pyrazolo[3,4-d]pyrimidine analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.